molecular formula C20H35NO B1385307 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine CAS No. 1040689-97-1

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine

Cat. No.: B1385307
CAS No.: 1040689-97-1
M. Wt: 305.5 g/mol
InChI Key: DMVXVFGSAMCLRL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine is systematically named according to IUPAC rules to reflect its structural components. The base structure consists of a phenol derivative substituted with two tert-butyl groups at the 2- and 4-positions, linked via an ethoxyethyl chain to a 2-methylpropan-2-amine group. The full IUPAC name is N-[2-(2,4-bis(1,1-dimethylethyl)phenoxy)ethyl]-2-methylpropan-2-amine , which precisely denotes the branching and connectivity of its substituents.

The compound is uniquely identified by its CAS Registry Number 1040689-97-1 , a critical identifier for chemical databases and regulatory frameworks. This alphanumeric code ensures unambiguous differentiation from structurally similar molecules, such as positional isomers or derivatives with alternate alkyl substitutions.

Property Value
CAS Registry Number 1040689-97-1
IUPAC Name N-[2-(2,4-bis(1,1-dimethylethyl)phenoxy)ethyl]-2-methylpropan-2-amine
Synonyms EVT-3273872 (EvitaChem)

Molecular Formula and Structural Characteristics

The molecular formula C₂₀H₃₅NO corresponds to a molecular weight of 305.50 g/mol . The structure comprises three distinct regions:

  • Aromatic Core : A phenol ring with tert-butyl groups at the 2- and 4-positions, introducing significant steric bulk and hydrophobicity.
  • Ethoxyethyl Linker : A two-carbon chain bridging the phenolic oxygen to the amine group, providing conformational flexibility.
  • Tertiary Amine Moiety : A 2-methylpropan-2-amine group, characterized by a central nitrogen atom bonded to two methyl groups and the ethoxyethyl chain, rendering it a hindered tertiary amine.

Key structural features include:

  • Steric Hindrance : The tert-butyl groups (9 hydrogen atoms each) and the branched amine create a highly congested molecular environment, influencing reactivity and solubility.
  • Electron-Donating Effects : The phenoxy group’s oxygen atom donates electron density to the aromatic ring, while the tert-butyl substituents exert inductive effects that stabilize the molecule against electrophilic attack.

The compound’s SMILES representation (CC(C)(C)C1=CC(=C(C=C1)OCCN(C(C)(C)C)C)C(C)(C)C) and InChIKey (UUQJTIHOVGMQIH-UHFFFAOYSA-N) further encode its connectivity and stereochemical features.

Stereochemical Considerations and Isomeric Forms

This compound lacks chiral centers due to its symmetrical substitution pattern. The tert-butyl groups at the 2- and 4-positions of the phenol ring are positioned para and ortho to the ethoxyethyl chain, respectively, creating a planar aromatic system with no axial asymmetry. The ethoxyethyl linker adopts a flexible conformation, but its single bonds permit free rotation, preventing fixed stereoisomerism.

Isomeric Possibilities :

  • Positional Isomerism : Substitution of tert-butyl groups at alternate positions (e.g., 3,5-di-tert-butyl) would yield distinct isomers, but these are not reported for this compound.
  • Functional Group Isomerism : Replacement of the amine with alternative nitrogen-containing groups (e.g., amides) would produce functional isomers, but these fall outside the scope of the current structure.

The absence of double bonds or tetrahedral stereogenic centers eliminates the possibility of geometric (cis/trans) or enantiomeric forms. Synthetic pathways for this compound also preclude diastereomers, as no stereoselective steps are involved in its preparation.

Properties

IUPAC Name

N-[2-(2,4-ditert-butylphenoxy)ethyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO/c1-18(2,3)15-10-11-17(16(14-15)19(4,5)6)22-13-12-21-20(7,8)9/h10-11,14,21H,12-13H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVXVFGSAMCLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCNC(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine (CAS Number: 1040689-97-1) is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C20_{20}H35_{35}NO
Molecular Weight : 305.50 g/mol
CAS Number : 1040689-97-1

The compound features a phenoxy group with two tert-butyl substituents, which may influence its biological activity by enhancing lipophilicity and altering receptor interactions.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, although specific mechanisms remain to be fully elucidated.

  • Receptor Interaction : The compound's structure suggests potential interactions with adrenergic and dopaminergic receptors, which are crucial for neurotransmission and various physiological responses.
  • Enzyme Modulation : It may also influence the activity of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Properties : Some studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Toxicological Profile

While the compound shows promise in various biological activities, its safety profile must be considered. Data on acute toxicity suggests that it is an irritant; however, comprehensive toxicological studies are necessary to establish safe dosage levels and potential side effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives:

Data Tables

PropertyValue
Molecular FormulaC20_{20}H35_{35}NO
Molecular Weight305.50 g/mol
CAS Number1040689-97-1
Biological ActivityAnti-inflammatory, Neuroprotective
ToxicityIrritant

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Target Compound vs. N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline (CAS 1040687-56-6)

  • Target Compound : Contains 2,4-di-tert-butyl groups, which are strongly electron-donating and sterically bulky. This increases hydrophobicity and may reduce solubility in polar solvents.
  • 4-Fluoroaniline Analog: Replaces the 2-methyl-2-propanamine group with a 4-fluoroaniline. The tert-butyl groups remain, retaining steric hindrance .

Target Compound vs. N-[4-(Benzyloxy)benzyl]propan-2-amine

  • The benzyloxy substituent () introduces a polar ether linkage and aromatic benzyl group. This contrasts with the tert-butyl groups in the target compound, which lack polarity but offer greater steric protection.

Amine Group Variations

Tertiary Amine (Target) vs. Secondary Amines

  • The target’s tertiary amine (2-methyl-2-propanamine) is less basic than secondary amines (e.g., 3-[4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine in ). Tertiary amines are more lipophilic, favoring membrane permeability, while secondary amines may engage in stronger hydrogen bonding, affecting binding affinity in biological systems .

Comparison with Carbamate Derivatives

  • The European patent application () describes a carbamate-containing analog. Carbamates are hydrolytically stable under physiological conditions compared to simple amines but can be enzymatically cleaved. This functional group difference impacts both stability and release kinetics in drug delivery applications .

Functional Group Diversity

Target vs. Alkoxyamine Derivatives ()

  • These properties contrast with the target’s non-polar tert-butyl groups, highlighting differences in applications such as metal coordination or radical stabilization .

Target vs. Propenamide Derivatives ()

  • Compounds like 3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propenamide () feature conjugated double bonds and phenolic hydroxyl groups. These structural elements enable π-π stacking and hydrogen bonding, which are absent in the target compound. Such differences could influence their roles in polymer chemistry or bioactive molecule design .

Critical Analysis and Limitations

  • Data Gaps : Experimental data (e.g., solubility, pKa, bioactivity) are absent in the provided evidence, necessitating reliance on structural inferences.
  • Contradictions : While tert-butyl groups enhance lipophilicity, their extreme bulk could hinder molecular packing in solid-state applications compared to smaller substituents like benzyloxy.
  • Research Needs : Further studies should focus on synthesizing the target compound and measuring its physicochemical properties to validate theoretical comparisons.

Preparation Methods

反应条件优化

  • 催化剂选择 :酸性催化剂(如磺酸、离子交换树脂)能有效促进酚的烷基化反应,且易于后续过滤。
  • 温度控制 :反应温度在65-95°C范围内,既保证反应速率,又避免副反应发生。
  • 反应时间 :控制在0.15-1小时,确保高产率同时减少副产物。

反应路径示意图

酚 + 叔丁基烯烃 --(酸催化)--> 2,4-Di-tert-butylphenol
                        |
                        v
  2,4-Di-tert-butylphenol + 氯乙醇 --(酸催化)--> 中间体
                        |
                        v
  中间体 --(还原剂)--> N-{2-[2,4-Di-tert-butylphenoxy]ethyl}-2-methyl-2-propanamine

研究发现与数据总结

研究来源 关键参数 产率/纯度 备注
CN1935763A 酚:烯烃比例 1:1.09-1.25 85-88% 高效烷基化反应
CN1733672A 使用介孔分子筛催化剂 69-90% 催化剂影响反应选择性
相关文献 反应温度 65-95°C 85-88% 温度控制关键

结论

  • 催化剂选择 :酸性催化剂(如磺酸、离子交换树脂)在反应中起关键作用,能显著提高产率。
  • 反应温度 :控制在65-95°C范围内,最优约在85°C,有助于提高转化率和选择性。
  • 原料比例 :酚与叔丁基烯烃的比例控制在1:1.09-1.25,有助于最大化产物纯度。
  • 反应时间 :控制在0.15-0.4小时,避免副反应和产物降解。

该方法经过优化后,能实现产物中2,4-Di-tert-butylphenol的纯度达到85-88%,为后续的胺化反应提供高质量中间体。

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine
Reactant of Route 2
Reactant of Route 2
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine

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